5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Ingliforib involves several steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Ingliforib is synthesized through a series of condensation and cyclization reactions.
Functional Group Modifications: Various functional groups are introduced to the core structure to improve its binding affinity and selectivity towards glycogen phosphorylase.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain Ingliforib in its pure form.
Industrial production methods for Ingliforib involve scaling up the laboratory synthesis process while ensuring consistency and purity. This includes optimizing reaction conditions, such as temperature, pressure, and solvent systems, to achieve high yields and purity.
Chemical Reactions Analysis
Ingliforib undergoes several types of chemical reactions, including:
Oxidation: Ingliforib can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the Ingliforib molecule.
Substitution: Ingliforib can undergo substitution reactions where specific atoms or groups within the molecule are replaced with other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ingliforib has a wide range of scientific research applications, including:
Chemistry: Ingliforib is used as a reference compound in studies investigating the inhibition of glycogen phosphorylase and the development of new inhibitors.
Biology: Ingliforib is employed in biological studies to understand the role of glycogen phosphorylase in cellular metabolism and its regulation.
Medicine: Ingliforib has potential therapeutic applications in the treatment of metabolic disorders such as diabetes, due to its ability to inhibit glycogen phosphorylase and regulate glucose levels.
Mechanism of Action
Ingliforib exerts its effects by binding to the active site of glycogen phosphorylase, thereby inhibiting its activity. This inhibition prevents the breakdown of glycogen into glucose-1-phosphate, leading to a decrease in glucose production. The molecular targets of Ingliforib include the liver glycogen phosphorylase (PYGL), muscle glycogen phosphorylase (PYGM), and brain glycogen phosphorylase (PYGB). The binding of Ingliforib to these enzymes involves interactions with specific amino acid residues, which stabilize the inhibitor-enzyme complex and prevent the enzyme from catalyzing its reaction .
Comparison with Similar Compounds
Ingliforib is unique in its high specificity and potency towards liver glycogen phosphorylase (PYGL) compared to other similar compounds. Some similar compounds include:
CP-91149: Another glycogen phosphorylase inhibitor with a different binding profile and lower specificity towards PYGL.
AVE5688: A selective inhibitor of glycogen phosphorylase with different pharmacokinetic properties.
Glycogen phosphorylase-IN-1: A potent inhibitor of human hepatic glycogen phosphorylase with distinct structural features.
The uniqueness of Ingliforib lies in its high inhibitory activity specifically against liver glycogen phosphorylase, making it a valuable tool for studying glycogen metabolism and developing therapeutic agents .
Properties
IUPAC Name |
5-chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O5/c24-15-6-7-16-14(9-15)10-18(25-16)22(31)26-17(8-13-4-2-1-3-5-13)21(30)23(32)27-11-19(28)20(29)12-27/h1-7,9-10,17,19-21,25,28-30H,8,11-12H2,(H,26,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDRRZOORHCTAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CN1C(=O)C(C(CC2=CC=CC=C2)NC(=O)C3=CC4=C(N3)C=CC(=C4)Cl)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40861470 |
Source
|
Record name | 5-Chloro-N-[4-(3,4-dihydroxypyrrolidin-1-yl)-3-hydroxy-4-oxo-1-phenylbutan-2-yl]-1H-indole-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40861470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
457.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.